

An In-depth Technical Guide on the Physicochemical Properties of 3-Phenylethynyl-pyridine

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Compound of Interest

Compound Name: 3-Phenylethynyl-pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Phenylethynyl-pyridine**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical characteristics, outlines relevant experimental protocols, and visualizes associated chemical and biological pathways.

Core Physicochemical Properties

3-Phenylethynyl-pyridine, with the CAS number 13238-38-5, is a derivative of pyridine containing a phenylethynyl substituent at the 3-position.^{[1][2]} Its structural features impart specific properties that are crucial for its application in various research and development contexts.

The key physicochemical properties of **3-Phenylethynyl-pyridine** are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |
|--|---|-----------|
| Molecular Formula | C13H9N | [1][2] |
| Molecular Weight | 179.217 g/mol | [1][2] |
| Physical State | Solid or Yellow to pale yellow to colorless oil | [2][3] |
| Boiling Point | 324.2 ± 15.0 °C at 760 mmHg | [1][3] |
| Density | 1.1 ± 0.1 g/cm ³ | [1][3] |
| LogP (Octanol-Water Partition Coefficient) | 3.29 | [1] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |
| Index of Refraction | 1.627 | [1][3] |
| Polar Surface Area (PSA) | 12.89 Å ² | [1] |
| Flash Point | 140.2 ± 13.0 °C | [1] |

Experimental Protocols

The determination of the physicochemical properties of organic compounds like **3-Phenylethynyl-pyridine** relies on established experimental methodologies.

A common synthetic route to **3-Phenylethynyl-pyridine** is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a vinyl or aryl halide with a terminal alkyne. In the case of **3-Phenylethynyl-pyridine**, this typically involves the coupling of a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) with phenylacetylene.[1]

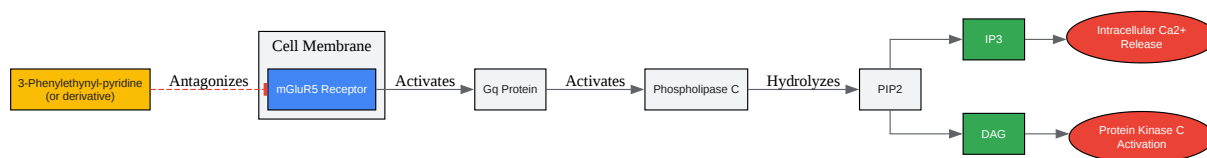
Typical Sonogashira Coupling Protocol:

- **Reaction Setup:** A reaction vessel is charged with a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylamine), and a suitable solvent (e.g., tetrahydrofuran or toluene).
- **Reactant Addition:** 3-halopyridine and phenylacetylene are added to the reaction mixture.

- **Reaction Conditions:** The mixture is typically stirred at room temperature or heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up and Purification:** Upon completion, the reaction mixture is worked up by filtering off the catalyst and evaporating the solvent. The crude product is then purified using column chromatography or recrystallization to yield pure **3-Phenylethynyl-pyridine**.
- **Melting and Boiling Point:** The melting point of solid samples can be determined using a melting point apparatus, while the boiling point of liquid samples is determined by distillation. [4] During distillation, the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.[4]
- **LogP (Octanol-Water Partition Coefficient):** The shake-flask method is a standard technique for determining the LogP value.[5] In this method, the compound is dissolved in a mixture of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- **pKa (Acid Dissociation Constant):** The pKa of a compound can be determined potentiometrically by titrating a solution of the compound with a strong acid or base. The pH of the solution is measured as a function of the titrant volume, and the pKa is determined from the inflection point of the titration curve. Spectrophotometric methods can also be used, where changes in the UV-Vis absorbance spectrum upon protonation or deprotonation are monitored.

Biological Activity and Signaling Pathways

Derivatives of phenylethynyl-pyridine are notable for their interaction with metabotropic glutamate receptors, specifically as antagonists for the mGluR5 subtype.[6][7] mGluR5 is a G-protein coupled receptor that plays a role in various neurological processes. Antagonism of this receptor has been investigated for potential therapeutic applications in anxiety, pain, and other neurological disorders.[7][8]



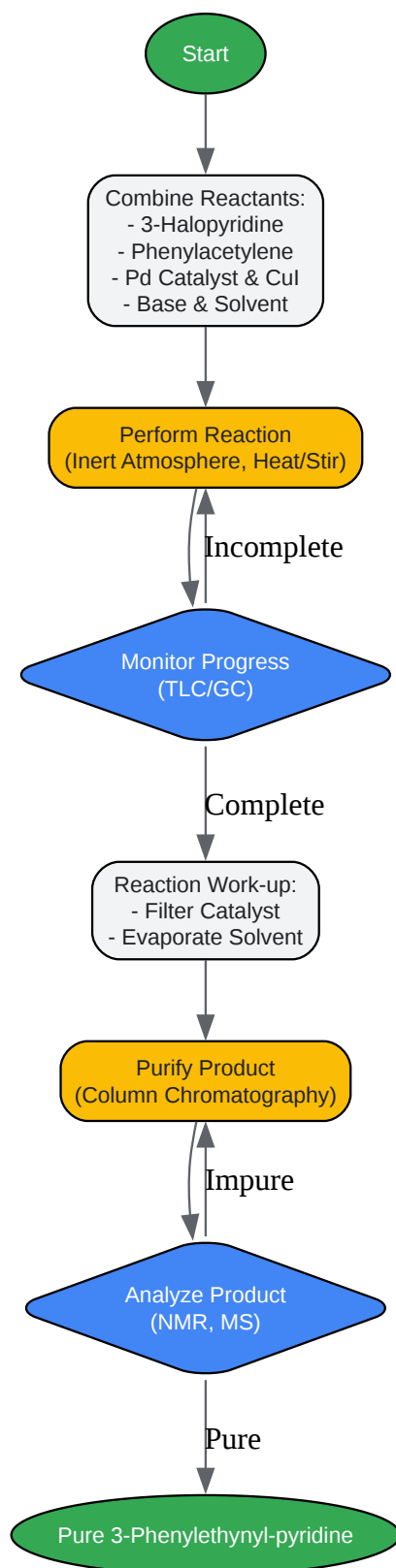
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Figure 1: Antagonistic action on the mGluR5 signaling pathway.

Experimental and Synthetic Workflows

The synthesis and application of **3-Phenylethynyl-pyridine** in research involves a series of well-defined steps.

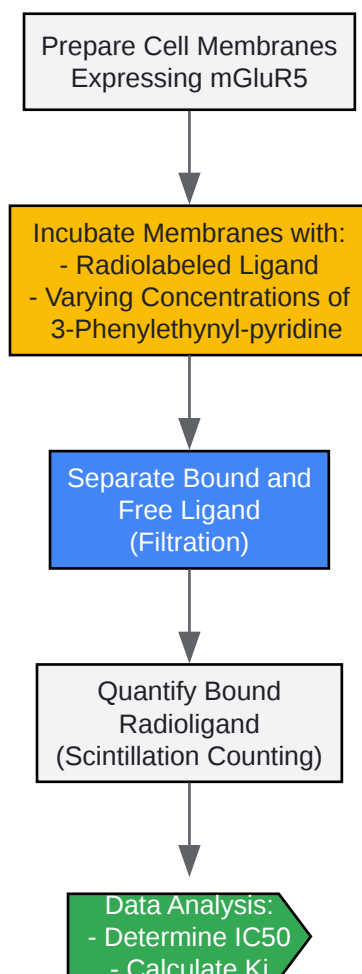
The following diagram illustrates a typical workflow for the synthesis of **3-Phenylethynyl-pyridine** via a Sonogashira coupling reaction.



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Figure 2: Workflow for the synthesis of **3-Phenylethynyl-pyridine**.

To evaluate the interaction of **3-Phenylethynyl-pyridine** or its analogs with a target receptor like mGluR5, a competitive binding assay is often employed.



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Figure 3: Workflow for a competitive receptor binding assay.

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